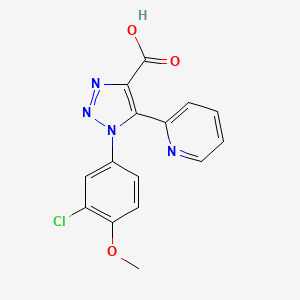

1-(3-chloro-4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O3/c1-23-12-6-5-9(8-10(12)16)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQROVIPSINNAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant case studies and research findings.

- Molecular Formula : C15H11ClN4O3

- Molecular Weight : 330.73 g/mol

- CAS Number : 1326851-52-8

Biological Activity Overview

Triazole derivatives have garnered attention due to their broad spectrum of pharmacological activities. The specific compound in focus has shown significant promise in various biological assays.

1. Anti-inflammatory Activity

Recent studies indicate that triazole derivatives can modulate inflammatory responses. In a study evaluating several new triazole derivatives, it was found that compounds similar to this compound exhibited substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 44 | 30 |

| 3c | 60 | 50 |

| Control | - | - |

The strongest effects were observed with compounds containing pyridine substituents which significantly inhibited TNF-α production at lower concentrations .

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been documented against a variety of pathogens. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features showed inhibition of bacterial growth in vitro, indicating potential as antibacterial agents .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 25 | This compound |

| Escherichia coli | 50 | Same |

These results suggest that the compound's structural characteristics contribute to its ability to disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival .

3. Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. The compound has been evaluated in various cancer cell lines, showing promising antiproliferative effects. For example, studies indicated that similar triazole compounds reduced cell viability in human cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Anticancer Activity Evaluation

In a recent study involving several triazole derivatives:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer)

- Results : Significant reduction in cell viability was observed at concentrations above 50 µg/mL.

Table 3: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Compound Tested |

|---|---|---|

| MCF7 | 40 | Similar triazole derivative |

| HeLa | 35 | Same |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :

Research has indicated that triazole compounds possess significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties :

Triazoles are known for their anticancer activities. The compound has been evaluated for its cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation. In particular, it has been studied in relation to breast and lung cancer cells, where it induced apoptosis through various molecular pathways .

Enzyme Inhibition :

The compound acts as an inhibitor of specific enzymes involved in disease processes. For instance, it has been shown to inhibit certain kinases that are crucial in cancer progression, suggesting potential applications in targeted cancer therapies .

Agricultural Applications

Fungicides :

Due to its antifungal properties, this triazole derivative can be utilized as a fungicide in agricultural practices. Its ability to disrupt fungal cell membranes makes it effective against crop pathogens, thus enhancing crop yield and quality .

Plant Growth Regulators :

Research has explored the use of triazole compounds as plant growth regulators. They can modulate plant growth responses to environmental stresses, improving resilience against drought and disease .

Materials Science Applications

Polymer Chemistry :

The incorporation of 1-(3-chloro-4-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for the formation of cross-linked networks that improve material performance under various conditions .

Nanotechnology :

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metals opens avenues for applications in catalysis and drug delivery systems .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.